molecular formula C11H12Cl2N2O3 B11752879 ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate

Cat. No.: B11752879
M. Wt: 291.13 g/mol
InChI Key: OHIUBPODGGOZOS-XNTDXEJSSA-N
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Description

Ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl 2-chloroacetate with 3-chloro-4-methoxyphenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: The major products are typically oxides or ketones.

    Reduction: The major products are amines.

    Substitution: The major products depend on the substituent introduced, such as alcohols or amines.

Scientific Research Applications

Ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: It is being investigated for its potential use as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: The compound is used in the manufacture of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition of their activity. This inhibition can result in various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial enzymes.

Comparison with Similar Compounds

Ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as:

    Ethyl (2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate: This compound lacks the additional chloro group on the phenyl ring, which can affect its reactivity and biological activity.

    Mthis compound: The methyl ester variant may have different solubility and reactivity properties compared to the ethyl ester.

    Ethyl (2E)-2-bromo-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate: The presence of a bromo group instead of a chloro group can lead to differences in reactivity and biological activity.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H12Cl2N2O3

Molecular Weight

291.13 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H12Cl2N2O3/c1-3-18-11(16)10(13)15-14-7-4-5-9(17-2)8(12)6-7/h4-6,14H,3H2,1-2H3/b15-10+

InChI Key

OHIUBPODGGOZOS-XNTDXEJSSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC(=C(C=C1)OC)Cl)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)Cl)Cl

Origin of Product

United States

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